molecular formula C11H14BrFO B4732067 1-[(5-bromopentyl)oxy]-4-fluorobenzene

1-[(5-bromopentyl)oxy]-4-fluorobenzene

Cat. No.: B4732067
M. Wt: 261.13 g/mol
InChI Key: GXTJCQHAPVWRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromopentyl)oxy]-4-fluorobenzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. It is also known as 4-fluoro-1-pentyl-2-(5-bromopentyl)benzene and is commonly used in scientific research applications.

Mechanism of Action

1-[(5-bromopentyl)oxy]-4-fluorobenzene acts as a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the brain. The activation of this receptor results in the modulation of various physiological processes, including pain perception, appetite, and mood. The compound also has a high binding affinity for the CB2 receptor, which is primarily expressed in the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of THC, the natural cannabinoid found in marijuana. The compound produces a range of effects, including euphoria, relaxation, altered perception of time, and impaired memory and concentration. It also has analgesic, anti-inflammatory, and antiemetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-bromopentyl)oxy]-4-fluorobenzene in lab experiments include its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of cannabinoids. However, the compound has limitations in terms of its solubility in water and its potential toxicity, which can affect the results of experiments.

Future Directions

For research include the development of new analytical methods and the exploration of the compound's potential therapeutic uses.

Scientific Research Applications

1-[(5-bromopentyl)oxy]-4-fluorobenzene is commonly used in scientific research as a reference standard for the identification and quantification of synthetic cannabinoids in biological and environmental samples. It is also used in the development of new analytical methods for the detection of synthetic cannabinoids. The compound is a potent agonist of the cannabinoid receptor CB1, and its binding affinity is higher than that of the natural cannabinoid THC.

Properties

IUPAC Name

1-(5-bromopentoxy)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJCQHAPVWRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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